
Beauvericin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, particularly those belonging to the genus Fusarium . It was first isolated from the entomopathogenic fungus Beauveria bassiana . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities . It is structurally characterized by alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues .
准备方法
Synthetic Routes and Reaction Conditions: Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by this compound synthetase . The biosynthesis involves several condensation, methylation, and activation reactions, requiring adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) . The process includes the incorporation of D-α-hydroxyisovaleric acid and S-adenosylmethionine .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions. The extraction process includes the use of high-performance liquid chromatography (HPLC) for purification . The fermentation medium often contains glucose as a carbon source, and the production is optimized by adjusting pH, temperature, and aeration .
化学反应分析
Types of Reactions: Beauvericin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, contributing to its cytotoxic effects.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate ester and amide bond cleavage.
Major Products:
Oxidation: Reactive oxygen species and oxidized this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Cleaved products of ester and amide bonds.
科学研究应用
Beauvericin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclic peptides and depsipeptides.
Biology: Investigated for its role in fungal pathogenicity and secondary metabolite production.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Explored as a biopesticide due to its insecticidal properties.
作用机制
Beauvericin exerts its effects primarily through its ionophoric activity, facilitating the transport of calcium ions (Ca²⁺) across cell membranes . This leads to an increase in intracellular Ca²⁺ levels, causing oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptosis . This compound also interacts with Toll-like receptor 4 (TLR4), enhancing the activation of dendritic cells and T cells .
相似化合物的比较
Enniatins: Structurally similar but less potent in bioactivities.
Valinomycin: Another cyclic peptide with ionophoric properties but different molecular targets.
Beauvericin’s unique structure and bioactivities make it a compound of significant interest in various fields of research and industry.
属性
IUPAC Name |
3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
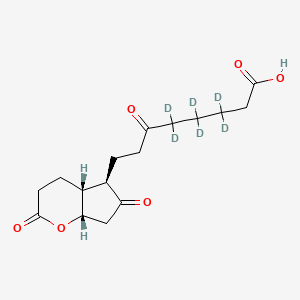
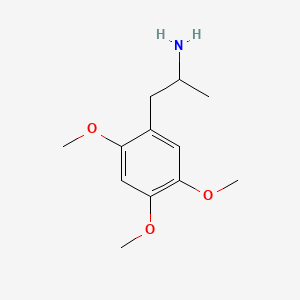


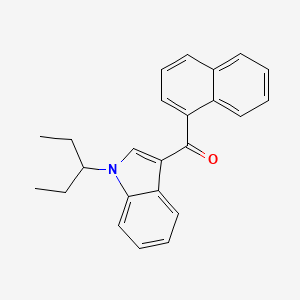
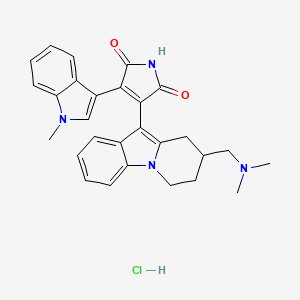
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

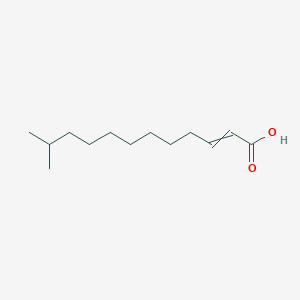
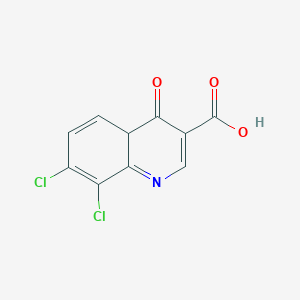
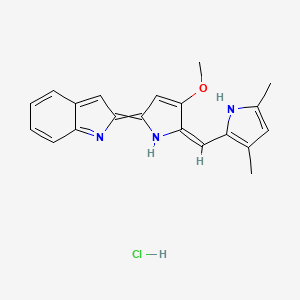
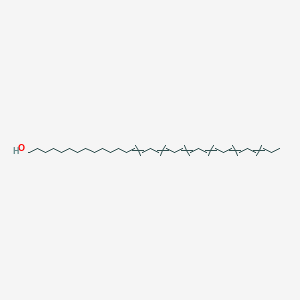
![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)
![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
